Biological activity of Thymidine

Thymidine also can be found in the majority of human tissues. It also can be found in a wide range of biofluids, including urine, saliva, blood, and feces. Within cells, Thymidine is primarily located in mitochondria, lysosomes, and cytoplasm. Thymidine is found in all eukaryotes ranging from yeast to humans.

Thymidine plays a role in a range of enzyme reactions.

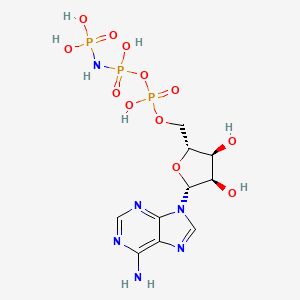

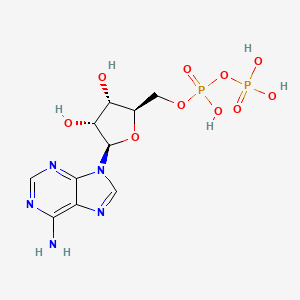

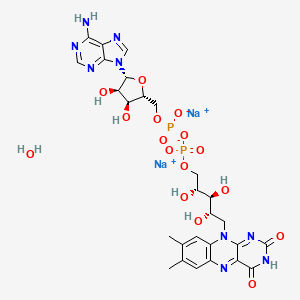

Thymidine can be biosynthesized by 5-thymidylic acid. The enzyme purine 5'-nucleotidase catalyzes it in the cytosol.

Additionally, Thymidine can be converted into 5-thymidylic acid by interactions with enzymes thymidine and the cytosolic. For humans, Thymidine can be involved in the pyrimidine metabolic pathway. Thymidine is also involved in several metabolic disorders, including Beta ureidopropionase deficiency, UMP synthase deficiency (orotic aciduria), dihydropyrimidinase deficiency, and the Angie (mitochondrial neurogastrointestinal encephalopathy) pathway. Outside the individual's body, Thymidine may find in a variety of food items like pepper, nutmeg (spice) as well as rape, and the nance. Thymidine is an ideal biomarker to monitor those who consume these foods.

The Uses of Thymidine

Thymidine also is used to sync cells in the G1/early phase of cell biology.

Thymidine is integrated into the cells that divide, and the degree of incorporation, determined by an instrument for liquid scintillation, corresponds to the degree of cell proliferative.

Radiolabeled Thymidine is frequently employed in cell proliferative assays. For instance, the proliferation of lymphocytes can be assessed this way in the context of lymphoproliferative diseases.

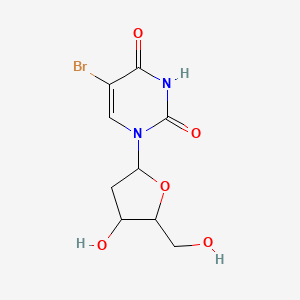

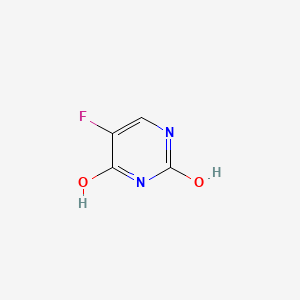

Bromodeoxyuridine (BrdU) is a second thymidine analog commonly utilized to identify proliferating cells within living tissues.">

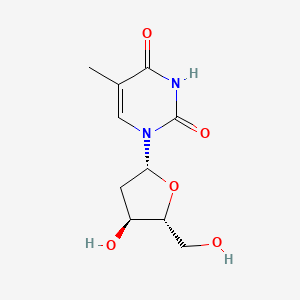

What exactly is Thymidine?

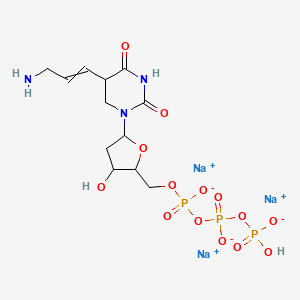

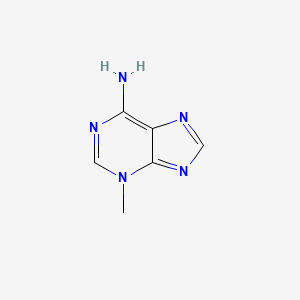

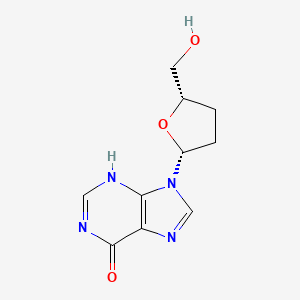

Thymidine, also known as deoxythymidine or deoxyribosylthymine or thymine deoxyriboside, is a deoxynucleoside pyrimidine. Deoxythymidine is DNA's nucleoside linked to the de...